molecular formula C23H34O6 B020420 Pravastatin lactone CAS No. 85956-22-5

Pravastatin lactone

Cat. No. B020420
CAS RN: 85956-22-5
M. Wt: 406.5 g/mol
InChI Key: OQARDMYXSOFTLN-PZAWKZKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pravastatin lactone involves complex chemical processes. A study by Daniewski et al. (1992) presents the first total synthesis of pravastatin, including this compound, using a series of diastereoselective processes. This method involves desymmetrization, iodolactonization, and Eschenmoser-Claisen rearrangement among other steps to introduce stereogenic centers sequentially (Daniewski et al., 1992).

Molecular Structure Analysis

The molecular structure of this compound is closely related to its parent compound, pravastatin. The lactone form represents the closed-ring version of the molecule. Studies focusing on molecular structure analysis are integral for understanding its mechanism of action and interactions with biological systems.

Chemical Reactions and Properties

This compound undergoes various chemical reactions which are essential in its conversion and metabolism within the body. For instance, it can be converted to its active form, pravastatin, in physiological conditions. Vlčková et al. (2012) developed a method for determining pravastatin and this compound in biological samples, highlighting the importance of understanding these forms in pharmacokinetics (Vlčková et al., 2012).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are crucial for its formulation and efficacy as a drug. For instance, Serajuddin et al. (1991) compared the apparent octanol-water partition coefficients and aqueous solubilities of this compound with other statins, revealing its highly hydrophilic nature compared to others (Serajuddin et al., 1991).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity and interaction with other molecules, are vital for understanding its therapeutic effects and metabolism. The study by Masters et al. (1995) on the myotoxicity of statins, including this compound, highlights the importance of understanding these properties to predict and manage potential adverse effects (Masters et al., 1995).

Scientific Research Applications

  • Pharmacological Properties : Pravastatin is noted for its high hydrophilicity compared to other statins like lovastatin, mevastatin, and simvastatin. This property potentially contributes to its lower permeation into nonhepatic cells and selective inhibition of cholesterol synthesis (Serajuddin, Ranadive, & Mahoney, 1991).

  • Plasma Concentrations and Tissue Availability : Pravastatin exhibits higher plasma concentrations of HMG-CoA reductase inhibitory activity than lovastatin or simvastatin, indicating a greater peripheral tissue availability (Pentikainen et al., 1992).

  • Role in Brain Penetration : P-glycoprotein appears to play a limited role in restricting the brain penetration of statin acid forms but may limit the brain availability of lactone forms of simvastatin and lovastatin. This may have implications for Pravastatin's effects on the brain (Chen, Lin, Smolarek, & Tremaine, 2007).

  • Efficacy in Cholesterol Management : Multiple-dose pravastatin has been shown to effectively lower total cholesterol in Chinese coronary heart disease patients. Its pharmacodynamic effect, however, is reduced in individuals with the 521TC heterozygote genotype (Zhang et al., 2007).

  • Potential in Schizophrenia Treatment : Pravastatin may improve lipid metabolism in schizophrenia patients. However, its effects on cognition and psychopathology require further investigation (Vincenzi et al., 2014).

  • Cardiovascular Disease Prevention : Pravastatin significantly reduces the risk of nonfatal myocardial infarction and death from cardiovascular causes in men with hypercholesterolemia, without adversely affecting the risk of noncardiovascular causes (Shepherd et al., 1995).

  • Use in Elderly Patients : Pravastatin treatment may reduce the risk of major vascular events in elderly individuals with preexisting vascular disease or a significant risk of developing this condition (Shepherd et al., 1999).

  • Method for Determining Levels in Blood : A simple and reproducible method using UHPLC-MS/MS and microextraction by packed sorbent has been developed for assessing pravastatin levels in the blood (Vlčková et al., 2012).

  • Effects on Atherosclerosis : In atherosclerotic monkeys, pravastatin treatment reduces inflammation and neovascularization in the artery wall without affecting cholesterol levels (Williams, Sukhova, Herrington, & Libby, 1998).

  • Interaction with Transporters : Lactone and acid forms of statins exhibit different substrate and inhibitor activities toward efflux and uptake transporters. Lactone forms show lower inhibitory effects on efflux transporters (Chen et al., 2005).

Mechanism of Action

Target of Action

Pravastatin lactone primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , an enzyme that plays a crucial role in the synthesis of cholesterol . This enzyme is the rate-limiting step in the mevalonate pathway, which produces cholesterol in the liver .

Mode of Action

This compound interacts with its target, HMG-CoA reductase, by competitively inhibiting the enzyme . This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . The reduction in cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, increasing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in the level of LDL cholesterol, often referred to as “bad” cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the production of cholesterol in the liver . The reduction in intracellular cholesterol triggers an increase in the number of LDL receptors on the liver cell surface, enhancing the uptake of LDL cholesterol from the bloodstream .

Pharmacokinetics

This compound is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport . It is then taken up by the liver via a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, mainly attributed to biliary excretion . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .

Result of Action

The molecular effect of this compound’s action is the reduction of cholesterol synthesis in the liver . On a cellular level, this leads to an increase in the number of LDL receptors on the liver cell surface, enhancing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in the level of LDL cholesterol in the blood .

Action Environment

Environmental factors such as diet and exercise can influence the action, efficacy, and stability of this compound . For instance, a diet low in cholesterol can enhance the cholesterol-lowering effect of this compound . Regular exercise can also improve the efficacy of this compound by helping to lower LDL cholesterol levels . Additionally, certain drugs can interact with this compound, affecting its absorption and metabolism . Therefore, it’s important to consider these factors when prescribing and taking this compound.

Safety and Hazards

Pravastatin lactone may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation .

properties

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQARDMYXSOFTLN-PZAWKZKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235286
Record name Pravastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85956-22-5
Record name Pravastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pravastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin lactone
Reactant of Route 2
Reactant of Route 2
Pravastatin lactone
Reactant of Route 3
Reactant of Route 3
Pravastatin lactone
Reactant of Route 4
Pravastatin lactone
Reactant of Route 5
Pravastatin lactone
Reactant of Route 6
Pravastatin lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.